Structural Differentiator: 2-Hydroxyethyl Linker Confers Hydrogen-Bond Donor Capacity Absent in Morpholino and Dimethylamino Analogs
The target compound uniquely possesses a secondary alcohol (-CH(OH)-) at the ethyl linker position, providing a hydrogen-bond donor (HBD) functionality that is absent in the closest commercially cataloged analogs. The morpholino analog N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide (CAS not available; EVT-2945924) replaces the hydroxyl group with a tertiary amine-containing morpholine ring, eliminating HBD capacity while adding a hydrogen-bond acceptor and a basic amine center . The dimethylamino analog N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS not available) similarly substitutes the hydroxyl with a basic tertiary dimethylamino group, yielding a positively charged species at physiological pH versus the neutral hydroxyl-bearing target . The 5-methylisoxazole analog N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS 1351582-30-3) retains the hydroxyl HBD but introduces a methyl substituent on the isoxazole ring, increasing molecular weight to 339.35 g/mol and altering the electronic and steric profile of the heterocycle .
| Evidence Dimension | Hydrogen-bond donor count at the ethyl linker position |
|---|---|
| Target Compound Data | 1 HBD (secondary alcohol -OH) |
| Comparator Or Baseline | Morpholino analog: 0 HBD at linker (tertiary amine in morpholine ring); Dimethylamino analog: 0 HBD at linker (tertiary amine); 5-Methylisoxazole analog: 1 HBD retained (same hydroxyethyl linker) |
| Quantified Difference | Qualitative structural difference; quantitative binding data for these specific analogs not available in public domain |
| Conditions | Structural comparison based on cataloged chemical identity; no comparative binding or functional assay data identified |
Why This Matters
Hydrogen-bond donor capacity at the linker position is a critical determinant of target engagement for oxalamide-based ligands, and selecting the morpholino or dimethylamino analog in place of the hydroxyl-bearing target would eliminate this pharmacophoric feature, potentially rendering the compound inactive in assays where HBD-mediated interactions (e.g., with arginine residues in neuraminidase active sites) are essential for potency.
